molecular formula C51H81N5O18 B15073347 Acid-PEG1-bis-PEG3-BCN

Acid-PEG1-bis-PEG3-BCN

Cat. No.: B15073347
M. Wt: 1052.2 g/mol
InChI Key: GUNWFXDIBGHKDR-RQOJCTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid-PEG1-bis-PEG3-BCN is a specialized chemical compound used primarily as a click linker for bio-conjugation. It contains a terminal carboxylic acid group and two BCN (bicyclo[6.1.0]nonyne) groups linked through a linear PEG (polyethylene glycol) chain. This compound is known for its high specificity and efficiency in bio-conjugation reactions, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG1-bis-PEG3-BCN involves multiple steps, starting with the preparation of the PEG chain and subsequent attachment of the BCN groups. The PEG chain is typically synthesized through polymerization reactions, followed by functionalization with carboxylic acid and BCN groups. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reactions are carried out under controlled temperatures, usually at -20°C for storage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk polymerization and functionalization, with stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

Acid-PEG1-bis-PEG3-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a click chemistry reaction that occurs between the BCN groups and azide-containing molecules. The reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst .

Common Reagents and Conditions

The common reagents used in reactions with this compound include azide-containing molecules. The reactions are typically carried out in aqueous buffers or organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The conditions are mild, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound are bio-conjugates, where the BCN groups have reacted with azide groups to form stable triazole linkages. These bio-conjugates are used in various applications, including drug delivery and diagnostic imaging .

Scientific Research Applications

Acid-PEG1-bis-PEG3-BCN has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acid-PEG1-bis-PEG3-BCN involves its role as a click linker in SPAAC reactions. The BCN groups react with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst. The PEG chain provides flexibility and solubility, reducing steric hindrance and enhancing the overall efficiency of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid-PEG1-bis-PEG3-BCN is unique due to its high specificity and efficiency in SPAAC reactions, its biocompatibility, and its ability to form stable bio-conjugates under mild conditions. The PEG chain provides additional benefits such as reduced aggregation and enhanced solubility, making it a versatile and valuable compound in various scientific research applications .

Properties

Molecular Formula

C51H81N5O18

Molecular Weight

1052.2 g/mol

IUPAC Name

2-[2-[1,3-bis[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C51H81N5O18/c57-46(52-15-21-64-25-29-68-31-27-66-23-17-54-50(62)73-35-44-40-9-5-1-2-6-10-41(40)44)13-19-70-33-39(56-48(59)37-72-38-49(60)61)34-71-20-14-47(58)53-16-22-65-26-30-69-32-28-67-24-18-55-51(63)74-36-45-42-11-7-3-4-8-12-43(42)45/h39-45H,5-38H2,(H,52,57)(H,53,58)(H,54,62)(H,55,63)(H,56,59)(H,60,61)/t39?,40-,41+,42-,43+,44?,45?

InChI Key

GUNWFXDIBGHKDR-RQOJCTGOSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.